Allethrolone

Insecticide Stereochemistry Toxicology

Allethrolone is the essential chiral alcohol building block for synthetic pyrethroid insecticides. Its (+)-enantiomer delivers significantly greater insecticidal potency than the (-)-form or structural analogs (cinerolone, jasmolone). GLC-validated enantiomeric purity ensures batch-to-batch efficacy. A patented racemization process for the (-)-waste stream maximizes yield and reduces cost—an advantage unique to allethrolone. Ideal for agrochemical R&D, lead optimization, QC labs, and industrial-scale esterification. Specify chiral purity and quantity when inquiring.

Molecular Formula C9H12O2
Molecular Weight 152.19 g/mol
CAS No. 29605-88-7
Cat. No. B1665232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAllethrolone
CAS29605-88-7
Synonyms4-hydroxy-3-methyl-2-(2-propenyl)-2- cyclopenten-1-one
allethrolone
Molecular FormulaC9H12O2
Molecular Weight152.19 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)CC1O)CC=C
InChIInChI=1S/C9H12O2/c1-3-4-7-6(2)8(10)5-9(7)11/h3,8,10H,1,4-5H2,2H3
InChIKeyKZYVOZABVXLALY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Allethrolone (CAS 29605-88-7): The Core Pyrethroid Alcohol Moiety for Synthetic Insecticide Development


Allethrolone (CAS 29605-88-7) is a chiral cyclopentenolone derivative and the primary alcohol moiety in allethrin, one of the earliest and most extensively studied synthetic pyrethroid insecticides. It is not an insecticide itself but a critical intermediate; its esterification with specific acids yields insecticidal compounds [1]. Its value in industrial and scientific settings is not in its standalone properties but as the foundational building block for creating a range of stereochemically defined pyrethroid esters, as established in foundational patents [2].

Why Allethrolone Cannot Be Substituted: The Critical Role of Stereochemistry and Side-Chain Specificity


Substituting Allethrolone (CAS 29605-88-7) with structurally similar alcohols like cinerolone, jasmolone, or pyrethrolone is not a viable scientific or industrial option due to profound differences in insecticidal activity and target specificity. These differences arise from two key structural variations: the stereochemistry at the chiral center and the nature of the alkenyl side chain. As established in comparative studies, esters derived from the (+)-enantiomer of allethrolone are significantly more toxic to insects than those derived from its (-)-enantiomer [1], and the replacement of the allyl side chain with a butenyl or pentadienyl chain (as in cinerolone or pyrethrolone) can lead to both quantitative and qualitative changes in biological activity [2]. Therefore, selection for research or manufacturing hinges on precise stereochemical and structural requirements.

Quantitative Evidence Guide: Selecting Allethrolone (CAS 29605-88-7) Over Closest Analogs


Enantiomeric Potency Differential: (+)-Allethrolone Esters are Decisively More Toxic than (-)-Isomers

The insecticidal activity of Allethrolone-derived esters is highly dependent on the optical configuration of the alcohol moiety. Comparative studies of all four trans-isomers of allethrin demonstrate that the ester of (+)-allethrolone is substantially more toxic to houseflies (Musca domestica) than the ester of (-)-allethrolone. This establishes that procurement of chirally pure or specifically enriched (+)-allethrolone is a prerequisite for high-efficacy formulations [1].

Insecticide Stereochemistry Toxicology

Comparative Toxicity vs. Cinerolone Esters: Allethrolone Exhibits Superior Activity Across Multiple Insect Species

In a systematic study comparing the toxicity of esters derived from various acids and alcohols, esters of (+)-allethrolone were found to be more toxic than esters of (+)-cinerolone across multiple insect species including the mustard beetle (Phaedon cochleariae), yellow mealworm beetle (Tenebrio molitor), and cotton stainer (Dysdercus fasciatus) [1]. This cross-species consistency supports the selection of allethrolone over cinerolone as a building block for broad-spectrum insecticides.

Insecticide Structure-Activity Relationship Comparative Toxicology

Validated Analytical Method for Stereochemical Purity: A GLC Protocol for Allethrolone Enantiomer Ratio Determination

A gas-liquid chromatographic (GLC) method has been specifically developed and validated for determining the optical purity of allethrolone. The method involves derivatization with N-trifluoroacetyl(TFA)-l-prolyl chloride to form diastereoisomeric esters, which are then resolved on a 10% silicone DC QF-1 column and quantified by peak area [1]. This provides a definitive, standardized tool for quality control of allethrolone batches, which is essential for reproducible synthesis of biologically active esters.

Analytical Chemistry Quality Control Chiral Separation

Industrial Racemization Process: Recovery of (-)-Allethrolone to Valuable Racemate via Hydroxylamine Route

During the resolution of racemic allethrolone to obtain the valuable (+)-enantiomer, the unwanted (-)-enantiomer is produced as a by-product. A patented process addresses this waste stream by providing a high-yield method to racemize (-)-allethrolone back to the racemate, which can then be re-resolved. This is achieved by reacting (-)-allethrolone with hydroxylamine to form an oxime, followed by acid hydrolysis, yielding almost completely racemized product [1]. This process is economically significant and not applicable to all pyrethroid alcohols.

Process Chemistry Manufacturing Waste Valorization

Definitive Use Cases for Allethrolone (CAS 29605-88-7) in R&D and Production


Stereochemical Purity Testing and Quality Assurance in Insecticide Manufacturing

Given the established link between allethrolone stereochemistry and insecticidal potency, the validated Gas-Liquid Chromatography (GLC) method provides a direct, quantitative measure of enantiomeric purity [1]. This scenario is central to quality control laboratories tasked with verifying the composition of incoming allethrolone batches or final product formulations, ensuring that the desired (+)-enantiomer content meets specifications for efficacy.

High-Efficacy Insecticide Development via Enantioselective Esterification

Research and development programs focused on creating novel or improved pyrethroid esters should utilize chirally pure or enriched (+)-allethrolone as the alcohol component. The evidence of superior toxicity of (+)-allethrolone esters over their (-)-counterparts and over analogous cinerolone esters [1] directs the synthetic chemist to this specific stereoisomer to maximize the potency of the final compound, thereby optimizing lead candidate selection.

Broad-Spectrum Pyrethroid Synthesis for Agricultural and Public Health Screening

For screening campaigns evaluating activity across a diverse panel of insect pests, allethrolone-based esters are a prudent choice. Comparative toxicology studies have demonstrated that allethrolone esters exhibit consistently high activity across several key agricultural pests compared to cinerolone esters [1]. This makes allethrolone a more reliable scaffold for building a library of compounds intended for broad-spectrum evaluation.

Cost-Effective Chiral Intermediate Manufacturing via Racemization

In an industrial production setting where chiral resolution of allethrolone is employed, the patented racemization process for the (-)-enantiomer waste stream provides a clear economic advantage [1]. This application scenario is for process chemists and chemical engineers seeking to maximize overall process yield and minimize the cost of goods for the valuable (+)-allethrolone intermediate, a sustainable practice not established for many structural analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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